![molecular formula C11H19NO3 B3393163 (1R,4S,6R)-tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 1932398-86-1](/img/structure/B3393163.png)
(1R,4S,6R)-tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Vue d'ensemble
Description
(1R,4S,6R)-tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, also known as TBH, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in drug discovery and development. TBH belongs to the class of bicyclic compounds known as azabicycloalkanes, which have been found to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants, including tert-butyl derivatives, are utilized across various industrial and commercial products to prevent oxidative reactions and extend shelf life. These compounds, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in multiple environmental matrices (e.g., indoor dust, outdoor air particulates, sea sediment, river water) and in humans (e.g., fat tissues, serum, urine, breast milk). Their presence raises concerns regarding human exposure and potential toxicity effects, such as hepatic toxicity, endocrine-disrupting effects, and carcinogenicity. The study emphasizes the need for future research to develop novel synthetic antioxidants with low toxicity and environmental impact (Liu & Mabury, 2020).
Norcantharidin Analogues in Cancer Research
Norcantharidin analogues, structurally related to bicyclo[2.2.1]heptane derivatives, demonstrate potential anticancer activities through structural modifications. These compounds inhibit protein phosphatases, showing improved activity and reduced toxicity compared to their parent compounds. This patent review highlights the exploration of norcantharidin as a lead compound for developing more effective anticancer therapies (Deng & Tang, 2011).
Norbornane Compounds in Drug Research
The review of norbornane compounds, including bicyclo[2.2.1]heptanes, underscores their significance in drug research due to their unique molecular shape and fixed position of substituents. These compounds are not only used medicinally but also serve as test molecules for studying structure-activity relationships, highlighting their versatile applications in pharmaceutical research (Buchbauer & Pauzenberger, 1991).
Synthetic Routes of Vandetanib
The synthesis of vandetanib, an anticancer drug, involves tert-butyl derivatives as key intermediates. Analyzing different synthetic routes, the study identifies a process involving tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as more favorable for industrial production due to higher yields and commercial value. This highlights the role of tert-butyl derivatives in the synthesis of pharmacologically active compounds (Mi, 2015).
Levulinic Acid in Drug Synthesis
Levulinic acid, a biomass-derived key building block, showcases the flexibility of carboxylic acid derivatives in drug synthesis. Its applications range from raw material for direct drug synthesis to the development of novel pharmaceutical intermediates. The review emphasizes levulinic acid's role in reducing drug synthesis costs and simplifying complex synthesis steps, underscoring the potential of carboxylic acid derivatives in medicine (Zhang et al., 2021).
Mécanisme D'action
Target of Action
The primary targets of (1R,4S,6R)-tert-Butyl 6-hydroxy-2-azabicyclo[22It’s known that the compound is structurally related to the family of tropane alkaloids , which are known to interact with various neurotransmitter systems in the nervous system, particularly the cholinergic system.
Mode of Action
Given its structural similarity to tropane alkaloids , it may interact with its targets in a similar manner. Tropane alkaloids typically function as competitive antagonists for acetylcholine receptors, preventing the neurotransmitter acetylcholine from activating these receptors and thereby modulating neural signaling.
Biochemical Pathways
The specific biochemical pathways affected by (1R,4S,6R)-tert-Butyl 6-hydroxy-2-azabicyclo[22Based on its structural similarity to tropane alkaloids , it may influence the cholinergic system and other related biochemical pathways. The downstream effects of this interaction can include changes in neural signaling, potentially impacting various physiological processes.
Result of Action
The specific molecular and cellular effects of (1R,4S,6R)-tert-Butyl 6-hydroxy-2-azabicyclo[22Based on its structural similarity to tropane alkaloids , it may have similar effects, such as modulation of neural signaling.
Propriétés
IUPAC Name |
tert-butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)9(13)5-7/h7-9,13H,4-6H2,1-3H3/t7-,8+,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABFVGKPNHVSCG-DJLDLDEBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1[C@@H](C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, (1R,2S,4R)-rel-](/img/structure/B3393087.png)
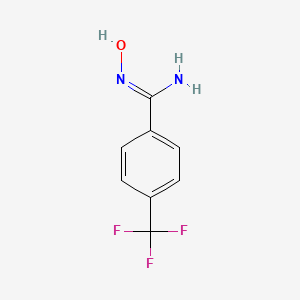
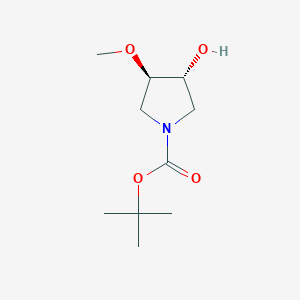

![[(1S)-2,2-difluorocyclopropyl]methanol](/img/structure/B3393122.png)
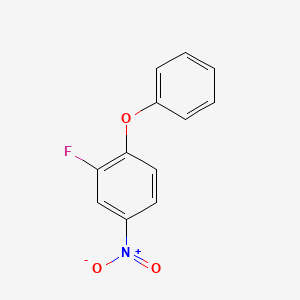
![Tert-butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3393134.png)
![tert-butyl N-[(3R,6R)-6-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B3393137.png)
![tert-butyl N-[(3R,4R)-4-methoxypyrrolidin-3-yl]carbamate](/img/structure/B3393141.png)
![(1R,4R,5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3393149.png)
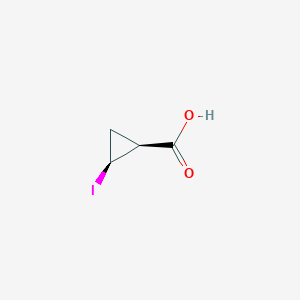
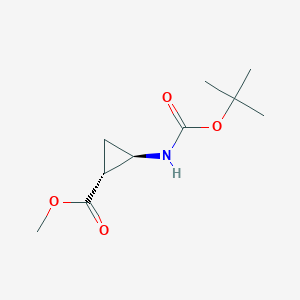
![6-Chlorofuro[2,3-b]pyridine](/img/structure/B3393179.png)
